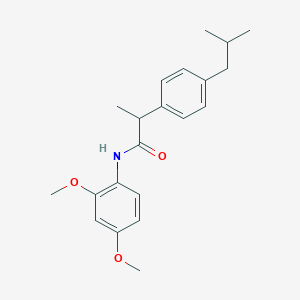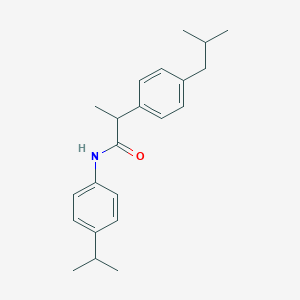
2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)acetamide, commonly known as DPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DPAA is a herbicide that acts as a selective inhibitor of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. However, recent studies have shown that DPAA has several other properties that make it a valuable tool for scientific research.
Mecanismo De Acción
DPAA inhibits the activity of acetolactate synthase, which is an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This results in the accumulation of toxic intermediates, leading to the inhibition of plant growth and development. In cancer cells, DPAA inhibits the activity of the enzyme pyruvate dehydrogenase kinase, which plays a crucial role in the regulation of the metabolic switch from oxidative phosphorylation to glycolysis. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DPAA has been shown to have several biochemical and physiological effects. It inhibits the biosynthesis of branched-chain amino acids in plants, leading to the accumulation of toxic intermediates and the inhibition of plant growth and development. In cancer cells, DPAA inhibits the activity of pyruvate dehydrogenase kinase, resulting in the inhibition of cancer cell growth and proliferation. Moreover, DPAA has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPAA has several advantages as a tool for scientific research. It is a selective inhibitor of acetolactate synthase, which makes it a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. Moreover, it has potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells. However, DPAA has certain limitations as well. It is a toxic compound that can be hazardous to handle, and its use requires appropriate safety precautions. Moreover, it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DPAA. One potential application is in the field of agriculture, where DPAA could be used as a herbicide to control weed growth. Moreover, DPAA could be further investigated as a potential anticancer agent, and its mechanism of action could be elucidated in more detail. Finally, the development of more selective and potent inhibitors of acetolactate synthase could lead to the discovery of new herbicides with greater efficacy and safety.
Métodos De Síntesis
DPAA can be synthesized by reacting 2,4-dichlorophenol with 2-pentanone in the presence of a base such as potassium carbonate. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal to obtain DPAA.
Aplicaciones Científicas De Investigación
DPAA has been extensively used in scientific research as a tool to study the biosynthesis of branched-chain amino acids in plants. It has also been used to investigate the role of acetolactate synthase in plant growth and development. Moreover, DPAA has been shown to have potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C13H17Cl2NO2 |
|---|---|
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C13H17Cl2NO2/c1-3-4-9(2)16-13(17)8-18-12-6-5-10(14)7-11(12)15/h5-7,9H,3-4,8H2,1-2H3,(H,16,17) |
Clave InChI |
QHZPMUZPXKJKJE-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCCC(C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



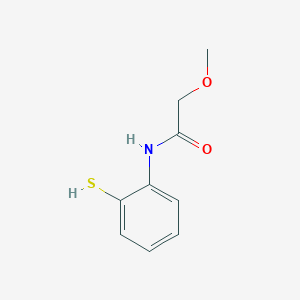
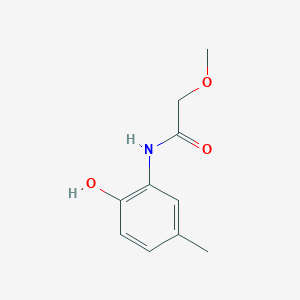
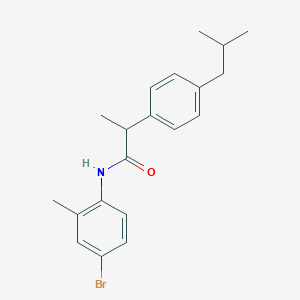
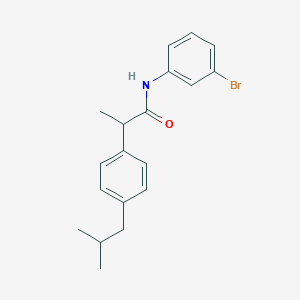


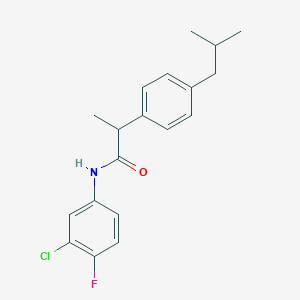
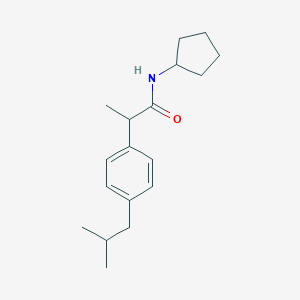


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
